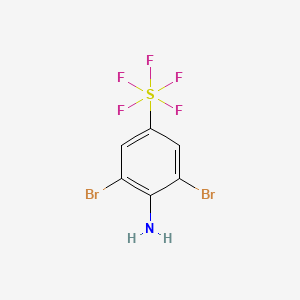![molecular formula C8H9BrO2 B6171109 rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene CAS No. 478555-03-2](/img/no-structure.png)
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is a tricyclic structure with a bromine atom and two oxygen atoms. The positions of these atoms and the configuration of the molecule would have significant effects on its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and oxygen atoms, as well as the tricyclic structure. The bromine atom could potentially be replaced in a substitution reaction, and the oxygen atoms may make the compound susceptible to reactions involving the formation or breaking of ether linkages .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and the atoms it contains. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly quite reactive. The oxygen atoms could potentially form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and studies involving “rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene” would depend on its properties and reactivity. It could potentially be of interest in the field of synthetic chemistry, where new reactions and synthetic routes are continually being explored .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic intermediate, followed by bromination and cyclization to form the final product.", "Starting Materials": [ "2,3-dihydrofuran", "ethyl acrylate", "sodium hydride", "bromine", "acetic acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Deprotonation of 2,3-dihydrofuran with sodium hydride in diethyl ether to form the corresponding anion.", "Step 2: Addition of ethyl acrylate to the anion to form a bicyclic intermediate.", "Step 3: Bromination of the bicyclic intermediate with bromine in acetic acid to form a brominated intermediate.", "Step 4: Cyclization of the brominated intermediate with sodium bicarbonate in water to form rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene.", "Step 5: Racemization of the product to obtain the racemic mixture." ] } | |
Número CAS |
478555-03-2 |
Nombre del producto |
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene |
Fórmula molecular |
C8H9BrO2 |
Peso molecular |
217.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



